Argatroban-Verunreinigung B

Übersicht

Beschreibung

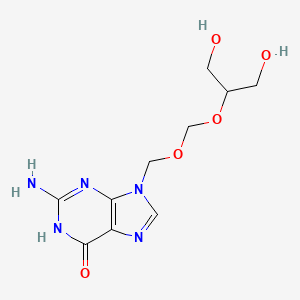

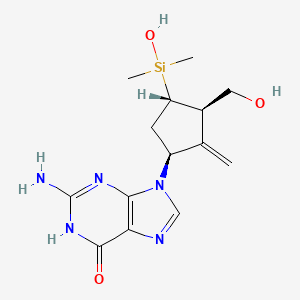

Argatroban Impurity B is a related substance of Argatroban, a synthetic, reversible, and competitive thrombin inhibitor. Argatroban is used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. Argatroban Impurity B is one of the degradation products formed during the synthesis and storage of Argatroban .

Wissenschaftliche Forschungsanwendungen

Argatroban Impurity B is primarily used in scientific research to study the stability and degradation pathways of Argatroban. It is also used in the development and validation of analytical methods for the quantification of impurities in pharmaceutical formulations. Additionally, it serves as a reference standard in quality control laboratories to ensure the purity and efficacy of Argatroban products .

Wirkmechanismus

Target of Action

Argatroban, the parent compound of Argatroban Impurity B, is a synthetic, direct, selective thrombin inhibitor . Thrombin, a serine protease, plays a central role in the coagulation cascade, and its inhibition prevents the formation of blood clots .

Mode of Action

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin .

Biochemical Pathways

The inhibition of thrombin by Argatroban impacts several biochemical pathways. It prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots. It also inhibits the activation of coagulation factors V, VIII, and XIII, and protein C, all of which are involved in the coagulation cascade .

Pharmacokinetics

It is administered parenterally, and its anticoagulant effects are produced as plasma concentrations begin to rise . Steady-state levels of both drug and anticoagulant effect are typically attained within 1 to 3 hours and are maintained until the infusion is discontinued or the dosage adjusted .

Result of Action

The inhibition of thrombin by Argatroban results in anticoagulant, anti-inflammatory, and potentially antiviral activities . It prevents the formation of blood clots, reduces inflammation, and may have potential therapeutic benefits in viral infections .

Action Environment

The action of Argatroban can be influenced by various environmental factors. For instance, the presence of other medications can impact its efficacy. Furthermore, patient-specific factors such as the presence of sepsis can influence the dosing and effectiveness of Argatroban .

Biochemische Analyse

Biochemical Properties

Argatroban Impurity B, like Argatroban, may interact with various enzymes and proteins in the body. Argatroban is known to inhibit thrombin, a key enzyme in the coagulation cascade . It is possible that Argatroban Impurity B may have similar interactions, although specific studies on this impurity are limited.

Cellular Effects

Argatroban has been shown to have significant effects on cells, particularly in the context of thrombosis . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Argatroban exerts its effects at the molecular level by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation and activation of coagulation factors . It is possible that Argatroban Impurity B may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on Argatroban have shown that it has a rapid onset of action and its effects can be observed within minutes of administration .

Dosage Effects in Animal Models

Studies on Argatroban have shown that it can reduce stroke damage in animal models .

Metabolic Pathways

Argatroban is metabolized in the liver via hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring .

Transport and Distribution

Argatroban is known to be distributed throughout the body and can cross the placenta .

Subcellular Localization

Studies on similar compounds suggest that they may localize to various cellular compartments depending on their specific roles and interactions .

Vorbereitungsmethoden

The synthesis of Argatroban Impurity B involves the hydrolysis of Argatroban under specific conditions. One method includes adding Argatroban to a reaction vessel with hydrochloric acid and water, followed by the addition of immobilized arginase and manganese chloride tetrahydrate. The reaction is carried out at a controlled temperature and stirring speed until the desired impurity is formed . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and quantify the impurities .

Analyse Chemischer Reaktionen

Argatroban Impurity B undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include hydrochloric acid, arginase, and manganese chloride. The major products formed from these reactions are the hydrolyzed and oxidized forms of Argatroban . The reactions are typically carried out under controlled conditions to ensure the formation of the desired impurity.

Eigenschaften

IUPAC Name |

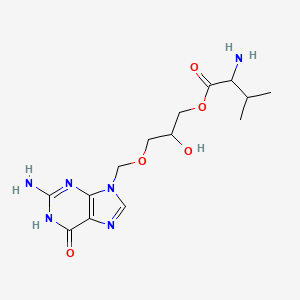

(2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,14-15,17-18,24-25H,4,6,8-13,23H2,1-2H3,(H,28,29)/t14-,15?,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDKSTYNIAVIGX-IOVMHBDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine](/img/structure/B601545.png)